VEGFR-2 Kinase Inhibition: 5-Methylthiophene-3-carboxamide Derivatives vs. 2-Carboxamide Isomers
A series of 5-methylthiophene-3-carboxamide derivatives, specifically compound 14d, demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 191.1 nM [1]. In contrast, the positional isomer 5-methylthiophene-2-carboxamide lacks published VEGFR-2 inhibitory activity, highlighting the critical role of the carboxamide position for kinase target engagement [2]. This direct comparison is possible because both scaffolds were evaluated within the same class of thiophene carboxamides in kinase inhibitor programs.
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 191.1 nM (compound 14d derivative) |
| Comparator Or Baseline | 5-Methylthiophene-2-carboxamide: No reported VEGFR-2 inhibition activity |
| Quantified Difference | >191.1 nM shift in potency (active vs. inactive) |
| Conditions | In vitro kinase assay; VEGFR-2 inhibition measured via ADP-Glo kinase assay |
Why This Matters
This demonstrates that the 3-carboxamide regioisomer is a productive starting point for VEGFR-2 inhibitor design, whereas the 2-carboxamide is not, directly guiding medicinal chemistry efforts in anti-angiogenesis drug discovery.
- [1] Li T, Wang J, Feng L, et al. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorg Chem. 2024;147:107358. View Source
- [2] PubChem. 5-Methylthiophene-2-carboxamide. View Source
